![molecular formula C14H16O5 B303363 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one is a chemical compound that belongs to the class of spiroketals. It has been found to have various potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or viral replication.
Biochemical and Physiological Effects:
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of certain viruses such as HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, inflammation, and viruses, making it a versatile compound for various research applications. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method and improve its solubility to enhance its bioavailability. Additionally, it may be worthwhile to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
Synthesemethoden
The synthesis of 1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one involves the reaction of 2-methyl-1,3-cyclohexanedione with 2,3-epoxy-1,4-benzoquinone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism to form the spiroketal product.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to suppress the production of pro-inflammatory cytokines. Additionally, it has been studied as a potential anti-viral agent due to its ability to inhibit the replication of certain viruses.
Eigenschaften
Produktname |
1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one |
---|---|
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
5//'-hydroxy-4//'-methyl-3//'-propan-2-yloxyspiro[1,3-dioxolane-2,8//'-bicyclo[4.2.0]octa-1,3,5-triene]-7//'-one |
InChI |
InChI=1S/C14H16O5/c1-7(2)19-10-6-9-11(12(15)8(10)3)13(16)14(9)17-4-5-18-14/h6-7,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
DZJLTMAVONZSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C23OCCO3)OC(C)C |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C23OCCO3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.